2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate involves the reaction of 2-methoxyethyl cyanoacetate with 4-tert-butylbenzyl bromide in the presence of a base, followed by esterification with 4-tert-butylphenol and subsequent cyano group activation with ethyl chloroformate. The starting materials include 2-methoxyethyl cyanoacetate, 4-tert-butylbenzyl bromide, 4-tert-butylphenol, base, and ethyl chloroformate.Molecular Structure Analysis
The molecular formula of this compound is C16H21NO3 . Its molecular weight is 275.34 .Chemical Reactions Analysis
This compound has been used as a reagent for the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 401.2±35.0 °C . Its density is predicted to be 1.063±0.06 g/cm3 .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate involves the reaction of 2-methoxyethyl cyanoacetate with 4-tert-butylbenzyl bromide in the presence of a base, followed by esterification with 4-tert-butylphenol and subsequent cyano group activation with ethyl chloroformate.", "Starting Materials": [ "2-methoxyethyl cyanoacetate", "4-tert-butylbenzyl bromide", "4-tert-butylphenol", "base", "ethyl chloroformate" ], "Reaction": [ "Step 1: Reaction of 2-methoxyethyl cyanoacetate with 4-tert-butylbenzyl bromide in the presence of a base to form 2-methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate intermediate.", "Step 2: Esterification of the intermediate with 4-tert-butylphenol to obtain 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate.", "Step 3: Activation of the cyano group with ethyl chloroformate to improve the yield of the final product." ] } | |
CAS RN |
400882-57-7 |
Molecular Formula |
C7H13N5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.